(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H7BrFN2 It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile, followed by decarboxylation. The reaction conditions generally include:
- Dissolving 4-bromo-2-fluorobenzaldehyde and malononitrile in a suitable solvent (e.g., ethanol).
- Adding a base (e.g., sodium ethoxide) to the reaction mixture and stirring at room temperature for several hours.
- Heating the reaction mixture to reflux for several hours to promote decarboxylation.
- Cooling the reaction mixture and isolating the product by filtration or extraction.
- Purifying the product by recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and purification would apply, with a focus on optimizing yield and purity for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile can undergo various types of chemical reactions, including:
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
- Reduction Reactions: The nitrile group can be reduced to an amine.
- Oxidation Reactions: The amino group can be oxidized to a nitro group.
- Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
- Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
- Oxidation Reactions: Common reagents include potassium permanganate or chromium trioxide.
- Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
- Reduction Reactions: Products include primary amines.
- Oxidation Reactions: Products include nitro derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile has several scientific research applications, including:
- Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
- Biology: Studied for its potential interactions with biological macromolecules.
- Medicine: Investigated for its potential pharmacological properties.
- Industry: Used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is not well-documented. it is likely to interact with biological systems through its functional groups, such as the amino and nitrile groups. These interactions may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2-(4-bromo-3-fluorophenyl)propanenitrile
- 3-(4-bromo-2-fluorophenyl)propanenitrile
Uniqueness: (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is unique due to the presence of the amino group at the third position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C9H8BrFN2 |
---|---|
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(4-bromo-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI-Schlüssel |
IVEBFYBPPSKGDK-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)F)[C@H](CC#N)N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)C(CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.